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Abstract
PQR626 is a potent, selective, and orally bioavailable mTOR kinase inhibitor with excellent

brain penetrance. Developed as a potential therapeutic for neurological disorders characterized

by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC), PQR626 has

demonstrated significant efficacy in preclinical models. This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and key

experimental data for PQR626. Detailed methodologies for pivotal in vitro and in vivo studies

are presented, along with visualizations of its signaling pathway and experimental workflows to

support further research and development efforts.

Chemical Structure and Properties
PQR626, a rapamycin derivative, is chemically identified as 4-(Difluoromethyl)-5-(4-

((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-

amine.[1] Its key chemical and physical properties are summarized in the table below.
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Property Value

IUPAC Name

4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-

dimethylmorpholino)-6-((R)-3-

methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-

amine

Molecular Formula C20H27F2N7O2

Molecular Weight 435.47 g/mol [2][3]

CAS Number 1927857-98-4

Appearance Powder

Mechanism of Action and Signaling Pathway
PQR626 is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine

kinase that is a central regulator of cell growth, proliferation, and survival.[1][4] PQR626 targets

the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTOR Complex 1

(mTORC1) and mTOR Complex 2 (mTORC2).

The inhibitory activity of PQR626 on the mTOR signaling pathway has been demonstrated

through the reduced phosphorylation of key downstream effectors. Specifically, PQR626
treatment leads to decreased phosphorylation of ribosomal protein S6 (S6) at Ser235/236, a

substrate of the mTORC1-activated S6 kinase (S6K), and reduced phosphorylation of protein

kinase B (PKB/Akt) at Ser473, a direct substrate of mTORC2.
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PQR626 inhibits both mTORC1 and mTORC2 signaling pathways.

Preclinical Data
In Vitro Potency and Selectivity
PQR626 demonstrates high potency against mTOR with an IC50 of 5 nM and a Ki of 3.6 nM. In

cellular assays using the A2058 melanoma cell line, PQR626 effectively inhibited the

phosphorylation of mTORC1 and mTORC2 substrates.
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Assay Cell Line Endpoint IC50 (nM)

mTOR Kinase Assay - mTOR Inhibition 5

In-Cell Western Blot A2058
pS6 (S235/S236)

Inhibition
87

In-Cell Western Blot A2058
pPKB (S473)

Inhibition
197

Furthermore, kinome-wide screening has revealed that PQR626 is highly selective for mTOR

against a broad panel of other kinases.

In Vivo Efficacy in a Tuberous Sclerosis Complex Model
The in vivo efficacy of PQR626 was evaluated in a genetically engineered mouse model of

Tuberous Sclerosis Complex, the Tsc1GFAP CKO mice. These mice have a conditional

inactivation of the Tsc1 gene in glial cells, leading to hyperactivation of mTOR signaling and a

severe neurological phenotype, including premature mortality. Oral administration of PQR626
significantly reduced the loss of Tsc1-induced mortality in these mice.

Animal Model Treatment Dose Outcome

Tsc1GFAP CKO mice
PQR626 (orally, twice

daily for 90 days)
10, 25, 50 mg/kg

Significantly reduced

mortality compared to

vehicle

Pharmacokinetics
Pharmacokinetic studies in female C57BL/6J mice have demonstrated that PQR626 is orally

bioavailable and brain-penetrant.

Species Dose (oral) Cmax T1/2

Mouse (C57BL/6J) 10 mg/kg 1096 ng/mL 3.0 h

Experimental Protocols
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In-Cell Western Blot for mTOR Pathway Inhibition
This protocol describes the methodology used to assess the cellular potency of PQR626 in

inhibiting mTOR signaling.
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Seed A2058 cells in 96-well plates

Incubate for 24h

Treat with PQR626 (0.04-5 µM) for 1h

Fix and permeabilize cells

Block with blocking buffer

Incubate with primary antibodies
(anti-pS6, anti-pPKB)

Incubate with fluorescently-labeled
secondary antibodies

Scan plates and quantify fluorescence

Calculate IC50 values

 

Acclimate Tsc1GFAP CKO mice

Randomize mice into treatment groups
(Vehicle, PQR626)

Administer PQR626 or vehicle orally
(twice daily for 90 days)

Monitor survival and body weight

Endpoint: Survival analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. pubs.acs.org [pubs.acs.org]

3. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-
methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available,
and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [PQR626: A Technical Guide to a Novel Brain-Penetrant
mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543652#pqr626-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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